Cas no 362502-79-2 (1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)
![1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea structure](https://ja.kuujia.com/scimg/cas/362502-79-2x500.png)
1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea 化学的及び物理的性質
名前と識別子
-
- 1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea
- HY-W278232
- CS-0323354
- 3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea
- SMR000269033
- HMS2573N08
- Opera_ID_987
- DA-58902
- CHEMBL1573446
- 362502-79-2
- STK395595
- Oprea1_641582
- 1-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea
- Z45830916
- Urease-IN-6
- MFCD00955366
- N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)thiourea
- 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
- AK-968/41018769
- SR-01000465059-1
- MS-7616
- MLS000681255
- ((2-INDOL-3-YLETHYL)AMINO)((4-METHOXYPHENYL)AMINO)METHANE-1-THIONE
- AKOS001137552
- SR-01000465059
-
- MDL: MFCD00955366
- インチ: InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23)
- InChIKey: USHGHTOQCIQMRQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 325.12488341Da
- どういたいしつりょう: 325.12488341Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 81.2Ų
1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB162678-10 g |
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione |
362502-79-2 | 10g |
€567.50 | 2022-03-05 | ||
abcr | AB162678-1g |
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione; . |
362502-79-2 | 1g |
€211.30 | 2024-04-17 | ||
abcr | AB162678-5g |
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione; . |
362502-79-2 | 5g |
€377.50 | 2024-04-17 | ||
abcr | AB162678-10g |
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione; . |
362502-79-2 | 10g |
€482.50 | 2024-04-17 | ||
Ambeed | A961667-1g |
3-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea |
362502-79-2 | 90% | 1g |
$348.0 | 2024-04-19 | |
1PlusChem | 1P00IXST-1mg |
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea |
362502-79-2 | 1mg |
$80.00 | 2024-05-04 | ||
A2B Chem LLC | AI82813-10mg |
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea |
362502-79-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI82813-1mg |
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea |
362502-79-2 | 1mg |
$75.00 | 2024-04-20 | ||
A2B Chem LLC | AI82813-5mg |
3-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)thiourea |
362502-79-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB162678-5 g |
((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione |
362502-79-2 | 5g |
€448.10 | 2022-03-05 |
1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thioureaに関する追加情報
Professional Introduction to 1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea (CAS No. 362502-79-2)
1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea, with the CAS number 362502-79-2, is a significant compound in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The molecular structure of this thiourea derivative features a combination of an indole ring and a methoxy-substituted phenyl group, which contributes to its distinct chemical behavior and reactivity.
The indole moiety, specifically the 1H-indol-3-yl part of the molecule, is well-known for its presence in various bioactive natural products and pharmaceuticals. Indole derivatives have been extensively studied for their roles in modulating biological pathways, particularly in the context of neurological and immunological functions. The incorporation of this moiety into the thiourea framework suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The presence of the 4-methoxy-phenyl group further enhances the compound's complexity and functionality. Methoxy-substituted aromatic compounds are frequently employed in medicinal chemistry due to their ability to influence electronic properties and metabolic stability. In this context, the methoxy group in 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea may play a crucial role in determining its pharmacokinetic profile and interaction with biological receptors.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Studies have shown that thiourea derivatives can act as potent inhibitors of various enzymes and receptors, making them valuable candidates for drug discovery. The specific arrangement of atoms in 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea may contribute to its ability to bind effectively to target proteins, thereby modulating cellular processes.
In vitro studies have begun to explore the potential applications of this compound in treating inflammatory and neurodegenerative diseases. The indole and phenyl groups are known to interact with a variety of biological targets, including cytokine receptors and neurotransmitter receptors. Preliminary research suggests that 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation.
The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of these modern techniques ensures that the final product meets the stringent requirements for further biological evaluation.
The pharmacological profile of 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea is still under investigation, but early findings are promising. Researchers are particularly interested in its potential as a lead compound for developing novel therapeutics targeting chronic diseases. The unique combination of structural features makes it a versatile scaffold for further derivatization, allowing for the exploration of new analogs with enhanced biological activity.
The compound's solubility and stability are also critical factors to consider in its development as a potential drug candidate. Studies have been conducted to assess its solubility in common solvents used in pharmaceutical formulations, as well as its stability under various storage conditions. These parameters are essential for determining its feasibility for clinical translation.
The role of computational modeling in predicting the behavior of such compounds cannot be overstated. Molecular docking studies have been used to simulate interactions between 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea and potential biological targets, providing insights into its mechanism of action. These simulations help researchers design experiments more efficiently and prioritize compounds for further testing.
Future research directions include exploring the compound's interactions with specific enzymes and receptors involved in disease pathways. Additionally, studies on its metabolic fate will be crucial for understanding how it is processed within the body. This information will be vital for optimizing dosages and minimizing potential side effects.
The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. Compounds like 1-[2-(1H-indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea represent promising leads that could eventually lead to new treatments for various diseases. The ongoing research into this compound highlights the importance of continued investment in fundamental scientific exploration.
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